![molecular formula C21H18N2 B15360947 1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)
1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core fused with a phenyl ring and a 2,6-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole typically involves multi-step organic reactions One common approach is the condensation of o-phenylenediamine with 2,6-dimethylbenzoic acid under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or platinum, can also improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as quinones.
Reduction Products: Reduced analogs with different electronic properties.
Substitution Products: Derivatives with various functional groups, such as halides, alcohols, and amines.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as inflammation and oxidative stress-related conditions.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammatory responses or act as an antioxidant by scavenging free radicals.
Comparación Con Compuestos Similares
2-Phenylbenzimidazole
1-Phenyl-2-methylbenzimidazole
1-Methyl-2-phenylbenzimidazole
2,6-Dimethylbenzimidazole
Propiedades
Fórmula molecular |
C21H18N2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)-2-phenylbenzimidazole |
InChI |
InChI=1S/C21H18N2/c1-15-9-8-10-16(2)20(15)23-19-14-7-6-13-18(19)22-21(23)17-11-4-3-5-12-17/h3-14H,1-2H3 |
Clave InChI |
SZFKYLYARHXUSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Trifluoromethoxy)phenyl]-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15360867.png)
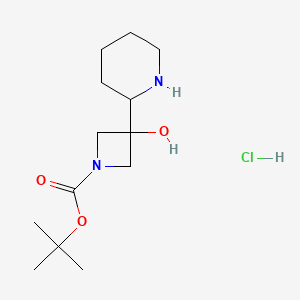
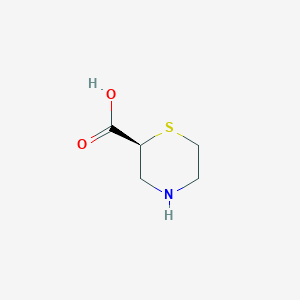
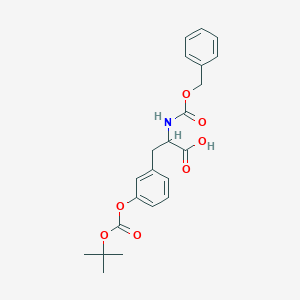
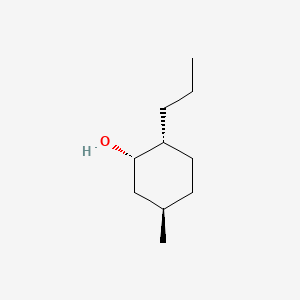

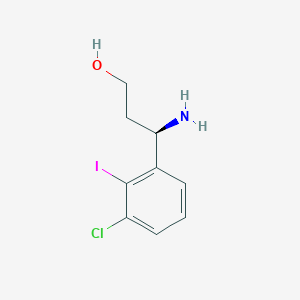

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15360935.png)

![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)


